1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine

Pharmaceutical impurity profiling HPLC method development Terazosin quality control

1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine (CAS 547730-06-3), officially designated as Terazosin EP Impurity O, is a symmetrical bis-amide featuring a piperazine core disubstituted with two tetrahydrofuran-2-carbonyl groups (C₁₄H₂₂N₂O₄, MW 282.34 g/mol). It is a well-characterized crystalline solid (mp 178 °C) exhibiting distinct spectroscopic signatures: IR carbonyl stretch at 1710 cm⁻¹ and UV λmax at 221 nm in ethanol.

Molecular Formula C14H22N2O4
Molecular Weight 282.34 g/mol
CAS No. 547730-06-3
Cat. No. B1352202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine
CAS547730-06-3
Molecular FormulaC14H22N2O4
Molecular Weight282.34 g/mol
Structural Identifiers
SMILESC1CC(OC1)C(=O)N2CCN(CC2)C(=O)C3CCCO3
InChIInChI=1S/C14H22N2O4/c17-13(11-3-1-9-19-11)15-5-7-16(8-6-15)14(18)12-4-2-10-20-12/h11-12H,1-10H2
InChIKeyPDNVQJDNOKBJSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine (CAS 547730-06-3): Analytical Reference Standard and Synthetic Intermediate for Pharmaceutical Quality Control


1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine (CAS 547730-06-3), officially designated as Terazosin EP Impurity O, is a symmetrical bis-amide featuring a piperazine core disubstituted with two tetrahydrofuran-2-carbonyl groups (C₁₄H₂₂N₂O₄, MW 282.34 g/mol) . It is a well-characterized crystalline solid (mp 178 °C) exhibiting distinct spectroscopic signatures: IR carbonyl stretch at 1710 cm⁻¹ and UV λmax at 221 nm in ethanol . The compound has a predicted XLogP3-AA of −0.2, a predicted density of 1.267 ± 0.06 g/cm³, and a topological polar surface area of 59.1 Ų [1]. It is primarily employed as a pharmacopeial reference standard for the identification, quantification, and impurity profiling of terazosin hydrochloride in compliance with European Pharmacopoeia (Ph. Eur.) monograph specifications [1].

Why 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine Cannot Be Substituted by Other Terazosin Impurity Standards


Terazosin EP Impurity O is structurally and physicochemically distinct from all other EP-specified terazosin impurities, precluding generic interchange. Unlike Impurity N (CAS 63074-07-7), which is a mono-substituted piperazine present as a viscous liquid (bp 125 °C/0.2 mmHg, density 1.17 g/cm³) at ambient temperature, Impurity O is a crystalline solid (mp 178 °C) . Compared with Terazosin EP Impurity M / Prazosin EP Impurity B (CAS 31350-27-3)—a bis(furan-2-yl)carbonyl analog with aromatic furan rings (mp 124–126 °C, MW 274.27)—Impurity O bears saturated tetrahydrofuran rings, altering its chromatographic retention, UV absorption profile, and hydrogen-bonding capacity . These differences directly impact HPLC method development, where Impurity O is one of two terazosin impurities requiring specialized stationary phases (e.g., pentafluorophenyl) for adequate reversed-phase retention—a challenge not shared by most other specified impurities [1]. Substitution of Impurity O with an incorrect analog compromises method validation, system suitability testing, and regulatory compliance under ICH Q3A/B and Ph. Eur. monographs [2].

Procurement-Relevant Quantitative Differentiation of 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine (CAS 547730-06-3)


Bis-Substituted Symmetrical Architecture vs. Mono-Substituted Impurity N: Impact on Chromatographic Retention and Method Specificity

Impurity O (bis-tetrahydrofuran-2-carbonyl piperazine) is a symmetrical, doubly substituted piperazine (C₁₄H₂₂N₂O₄, MW 282.34), whereas Terazosin EP Impurity N (CAS 63074-07-7) bears only a single tetrahydrofuran-2-carbonyl group on the piperazine ring (C₉H₁₆N₂O₂, MW 184.24, free secondary amine) [1]. This structural difference produces fundamentally different chromatographic behavior: Impurity O exhibits poor reversed-phase retention (even with 100% aqueous mobile phase) and is one of the two specified impurities requiring ion-pair chromatography or specialized pentafluorophenyl (PFP) stationary phases for adequate separation, as documented in the updated Ph. Eur. monograph method [2]. In contrast, the mono-substituted Impurity N is adequately retained under standard reversed-phase conditions [2]. This necessitates procurement of the correct, EP-specified Impurity O reference standard for method development, as an incorrect analog will not co-elute at the prescribed relative retention time and cannot serve as a system suitability marker [2].

Pharmaceutical impurity profiling HPLC method development Terazosin quality control

Solid-State Crystalline Form (mp 178 °C) vs. Liquid Mono-Substituted Analog: Implications for Handling, Weighing Accuracy, and Standard Preparation

Impurity O is isolated as a white to pale beige crystalline powder with a defined melting point of 178 °C, enabling precise gravimetric handling for standard solution preparation . In contrast, Terazosin EP Impurity N (CAS 63074-07-7) is a viscous liquid at ambient temperature (bp 125–140 °C at reduced pressure, density 1.17 g/cm³, refractive index n20/D ~1.52) . For analytical reference standard workflows, crystalline solids offer superior weighing accuracy (typically ±0.01 mg on a microbalance) compared with viscous liquids, which are prone to incomplete transfer, meniscus errors during volumetric preparation, and hygroscopicity issues . The solid-state nature also facilitates long-term storage at −20 °C without phase separation or viscosity changes that can compromise aliquot consistency in liquids .

Reference standard handling Analytical balance accuracy Standard solution preparation

Distinct Spectroscopic Fingerprint (IR 1710 cm⁻¹, UV 221 nm) vs. Furan-Containing Analog (Prazosin EP Impurity B): Orthogonal Identity Confirmation in Method Validation

Impurity O possesses a well-defined spectroscopic profile with IR C=O stretching at 1710 cm⁻¹ (aliphatic amide carbonyl adjacent to tetrahydrofuran oxygen) and UV λmax at 221 nm in ethanol . Prazosin EP Impurity B / Terazosin EP Impurity M (CAS 31350-27-3), which incorporates aromatic furan-2-yl instead of saturated tetrahydrofuran-2-yl substituents (C₁₄H₁₄N₂O₄, MW 274.27, mp 124–126 °C) , would exhibit a distinctly different UV profile due to the conjugated furan chromophore (expected bathochromic shift relative to the saturated THF system) and altered IR carbonyl frequency due to the electronic effect of the aromatic ring . The predicted XLogP3-AA value of −0.2 for Impurity O [1] also contrasts with the expected higher lipophilicity of the furan analog, further differentiating their chromatographic retention. This multi-modal spectroscopic differentiation provides orthogonal identity confirmation critical for GMP-compliant analytical method validation (AMV) and regulatory submission dossiers .

Spectroscopic identity testing IR spectroscopy UV detection Method validation

Documented Multi-Enzyme Metabolic Lability (CYP450, Glutathione Reductase, Esterases) Supporting Its Use as an Analytical Tool for Metabolic Pathway Elucidation

Impurity O has been experimentally shown to serve as a substrate for multiple xenobiotic-metabolizing enzymes, including cytochrome P450 isoforms (CYP450), glutathione reductase, and esterases, as documented in its product characterization data . This multi-enzyme metabolic susceptibility distinguishes it from structurally simpler impurities such as Terazosin EP Impurity N (CAS 63074-07-7), which—lacking the second tetrahydrofuran-carbonyl moiety—presents fewer metabolic soft spots. This property makes Impurity O particularly valuable as an analytical standard in forced degradation and metabolic pathway elucidation studies, where its disappearance kinetics or metabolite formation can be monitored to validate HPLC-MS bioanalytical methods for terazosin and its related substances [1]. The compound's predicted physicochemical properties (XLogP3-AA −0.2, pKa −0.89 ± 0.70 predicted, density 1.267 ± 0.06 g/cm³) further inform extraction recovery optimization during bioanalytical method development .

Drug metabolism CYP450 In vitro metabolism Metabolite identification

ISO 17034-Accredited Reference Standard Material with Full Certificate of Analysis: Supporting ANDA/DMF Regulatory Submission Compliance

Impurity O is commercially available as an ISO 17034-accredited pharmaceutical reference standard (e.g., Mikromol™ brand via Fisher Scientific) with full Certificates of Analysis (CoA) documenting purity (≥95%), identity (IR, NMR, MS), and traceability against EP and USP pharmacopeial standards . This level of certification directly supports Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions, where impurity reference standards must meet ICH Q3A(R2) identification and qualification thresholds (identification at ≥0.10%, qualification at ≥0.15% or 1 mg/day intake) [1]. While other terazosin impurity standards are also available with CoA documentation, Impurity O is uniquely specified in the Ph. Eur. monograph as one of the two critical impurities requiring dedicated ion-pair or PFP-based chromatographic methods due to its poor reversed-phase retention [2]. The ISO 17034 accreditation provides documented metrological traceability that non-accredited impurity standards cannot offer, reducing regulatory risk during method validation and commercial production quality control [2].

Regulatory compliance Reference standard certification ANDA submission GMP quality control

Computed Physicochemical Descriptors (XLogP3-AA −0.2, TPSA 59.1 Ų) Differentiating Impurity O from Higher-Lipophilicity Quinazoline-Containing Impurities: Implications for Extraction Recovery and LC-MS Sensitivity

Impurity O exhibits a computed XLogP3-AA of −0.2 and a topological polar surface area (TPSA) of 59.1 Ų, reflecting its modest hydrophilicity conferred by the two tetrahydrofuran oxygen atoms and two amide carbonyls [1]. In contrast, the quinazoline-containing terazosin impurities (e.g., Impurity A, CAS 23680-84-4; Impurity E, CAS 102839-00-9; Impurity H, CAS 105356-90-9) incorporate the 6,7-dimethoxyquinazolin-4-amine pharmacophore, resulting in substantially higher predicted lipophilicity and aromatic character [2]. This physicochemical divergence has practical consequences for bioanalytical sample preparation: the lower logP of Impurity O predicts reduced organic-phase extraction efficiency (e.g., liquid-liquid extraction with dichloromethane or ethyl acetate) compared with quinazoline-containing impurities, necessitating optimization of extraction pH and solvent composition for adequate recovery during LC-MS/MS method development for terazosin impurity profiling in plasma [3]. The TPSA value of 59.1 Ų and absence of hydrogen bond donors (HBD = 0) also influence ionization efficiency in electrospray MS detection [1].

Physicochemical profiling LC-MS bioanalysis Extraction recovery Lipophilicity

Optimal Procurement and Application Scenarios for 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine (Terazosin EP Impurity O, CAS 547730-06-3)


Ph. Eur. Monograph-Compliant Terazosin Impurity Profiling Method Development and Validation (AMV)

Impurity O is prescribed in the European Pharmacopoeia terazosin monograph as one of the specified impurities requiring dedicated chromatographic separation. The updated Ph. Eur. method (Pharmeuropa 32.2) employs a pentafluorophenyl (PFP) stationary phase to achieve adequate retention and resolution of Impurity O, which—along with one other impurity—cannot be retained on standard C18 columns even with 100% aqueous mobile phase [1]. This makes the certified Impurity O reference standard indispensable for: (a) establishing system suitability criteria (resolution, tailing factor, retention time reproducibility); (b) determining relative retention times (RRT) against the terazosin main peak; and (c) validating method accuracy, precision, linearity, LOD, and LOQ per ICH Q2(R1) guidelines [1][2]. The ISO 17034-accredited Mikromol™ standard (available from Fisher Scientific) provides the metrological traceability required for regulatory submission .

ANDA/DMF Regulatory Submission Support for Generic Terazosin Hydrochloride Formulations

For generic pharmaceutical manufacturers filing ANDAs or DMFs for terazosin hydrochloride tablets/capsules, Impurity O reference standard is essential to demonstrate compliance with ICH Q3A(R2)/Q3B(R2) impurity thresholds. The identification threshold of ≥0.10% (or 1.0 mg/day) and qualification threshold of ≥0.15% (or 1.0 mg/day) require accurate quantification of Impurity O in both drug substance and drug product batches [1]. Detailed Certificates of Analysis accompanying the ISO 17034-accredited reference standard provide the identity, purity, and stability data necessary to satisfy regulatory queries during ANDA review [2]. Procurement of the EP-specified Impurity O—rather than a generic structural analog—ensures that the impurity marker used in the regulatory submission exactly matches the monograph specification, avoiding potential deficiency letters or method rejection .

Metabolic Pathway Elucidation and Forced Degradation Studies for Terazosin Drug Substance

The documented susceptibility of Impurity O to metabolism by CYP450 isoforms, glutathione reductase, and esterases enables its use as a probe substrate in in vitro metabolic stability assays and reactive metabolite screening [1]. In forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress per ICH Q1A(R2)), Impurity O serves as both a potential degradant marker and a chromatographic reference to distinguish process-related impurities from degradation products [1][2]. Its distinct spectroscopic signatures (IR 1710 cm⁻¹, UV 221 nm) and chromatographic behavior on PFP phases facilitate unambiguous identification even in complex degradation mixtures [1]. The low lipophilicity (XLogP3-AA −0.2) [3] informs extraction protocol design when analyzing aqueous degradation samples.

Quality Control Batch Release Testing During Commercial Terazosin API and Finished Product Manufacturing

In routine QC batch release testing of terazosin hydrochloride API and finished dosage forms, Impurity O reference standard is used to establish the impurity限度 (limit) per the EP monograph specification. HPLC methods employing the updated PFP stationary phase (Kinetex F5 or SpeedCore PFP as validated replacement columns) enable quantification of Impurity O alongside all other specified impurities in a single run of under 20 minutes, compared with the original 90-minute two-method approach [1][2]. The crystalline solid form and defined melting point (178 °C) facilitate consistent standard preparation across multiple QC laboratories within a manufacturing network, supporting method transfer and inter-site reproducibility. Long-term storage stability at −20 °C under inert atmosphere minimizes the need for frequent re-standardization [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.